molecular formula C26H23NO5 B12217130 (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12217130
M. Wt: 429.5 g/mol
InChI Key: LELLCJBEQBXMBZ-FMCGGJTJSA-N
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Description

The compound “(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one” is a fused heterocyclic molecule featuring a furo[3,2-g][1,3]benzoxazin-6(7H)-one core. Key structural attributes include:

  • Benzoxazinone ring: A bicyclic system combining benzoxazine and furan moieties.
  • Substituents: A 4-methoxybenzylidene group at position 7 (Z-configuration). A 4-methoxyphenyl group at position 2. A methyl group at position 7.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C26H23NO5/c1-16-25-18(14-27(15-31-25)19-6-10-21(30-3)11-7-19)13-22-24(28)23(32-26(16)22)12-17-4-8-20(29-2)9-5-17/h4-13H,14-15H2,1-3H3/b23-12-

InChI Key

LELLCJBEQBXMBZ-FMCGGJTJSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=C(C=C4)OC)/C3=O)CN(CO2)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=C(C=C4)OC)C3=O)CN(CO2)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one could be explored for its potential as a drug candidate. Its effects on various biological pathways and targets are studied to determine its efficacy and safety.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine ()

  • Core structure : Benzodithiazine ring with sulfone groups.
  • Substituents: 2-hydroxybenzylidene group (vs. 4-methoxybenzylidene in the target compound). Chloro and cyano groups at positions 6 and 5.
  • Key differences :
    • The benzodithiazine core lacks the fused furan-oxazine system.
    • IR data shows a distinct C≡N stretch (2235 cm⁻¹) and SO₂ vibrations (1330, 1160 cm⁻¹), absent in the target compound .

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()

  • Core structure : Benzodithiazine with sulfone and ester groups.
  • Substituents: Methyl hydrazino group at position 3. Methoxycarbonyl group at position 6.
  • Key differences :
    • The ester group (C=O at 1740 cm⁻¹ in IR) introduces polarity, contrasting with the methoxyphenyl groups in the target compound.
    • NMR data (δ 3.30 ppm for N-CH₃) suggests a distinct electronic environment compared to the target’s 9-methyl group .

(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-furo[3,2-g][1,3]benzoxazin-6(7H)-one ()

  • Core structure: Identical furo-benzoxazinone system.
  • Substituents :
    • 2-methoxybenzylidene (vs. 4-methoxy in the target).
    • Pyridin-2-ylmethyl group at position 3 (vs. 4-methoxyphenyl).
  • Key differences :
    • The ortho-methoxy group may sterically hinder planarization of the benzylidene moiety.
    • The pyridinyl substituent introduces basicity, unlike the electron-rich 4-methoxyphenyl group .

Furo[2,3-d]pyridazinones ()

  • Core structure: Furan fused with pyridazinone.
  • Substituents : Alkynyl and chloro groups.
  • Synthesis involves KOH-mediated cyclization of alkynyl precursors, differing from the target’s likely condensation pathway .

Research Implications

  • Structural Rigidity: The fused benzoxazinone system may confer greater conformational stability than benzodithiazines or furopyridazinones, influencing pharmacokinetics.
  • Biological Potential: While direct data is unavailable, the pyridinylmethyl analog () suggests that nitrogen-containing substituents could modulate target selectivity .

Biological Activity

(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one, with the CAS number 929390-37-4, is a complex organic compound belonging to the class of benzoxazines. Its unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula: C26H23NO5
  • Molecular Weight: 429.5 g/mol
  • IUPAC Name: (7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and controlled conditions to ensure high purity and yield. Common approaches include:

  • Formation of Intermediate Compounds: Utilizing starting materials such as 4-methoxybenzaldehyde and appropriate furo[3,2-g][1,3]benzoxazine derivatives.
  • Optimization Techniques: Employing continuous flow reactors to enhance efficiency and minimize costs during the industrial production phase.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute has evaluated various derivatives of benzoxazine compounds against multiple cancer cell lines. The findings indicate that certain structural modifications enhance cytotoxicity against various cancers, including:

  • Breast Cancer (MDA-MB-468)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

The compound exhibits moderate to high antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance:

CompoundCell LineIC50 (μmol/mL)
10aA5490.02
11cHCT1160.04
DoxorubicinA5490.04

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors that modulate critical biochemical pathways. These interactions can lead to apoptosis in cancer cells and inhibit tumor growth.

Case Studies

Case Study 1: Antitumor Activity Assessment
In a study conducted by the Nizhyn Mykola Gogol State University, derivatives of related compounds were synthesized and tested for antitumor activity across 60 cancer cell lines. The results demonstrated significant antineoplastic activity against leukemia and solid tumors, suggesting that similar derivatives of (7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one could yield promising results in future research.

Case Study 2: DPPH Radical Scavenging Activity
Another study evaluated the antioxidant properties of related benzoxazine derivatives using DPPH radical scavenging assays. Compounds showed varying degrees of radical scavenging activity, indicating potential for use in formulations aimed at oxidative stress reduction.

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